6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol
Description
This compound is a polycyclic furan derivative characterized by a naphtho[1,2-g][1]benzofuran core with decahydro saturation and methyl substitutions at positions 6, 6, 9a, and 11a. Structurally, it belongs to a class of steroidal or triterpenoid-like molecules, as evidenced by its fused bicyclic framework and methyl group placements, which are common in natural products derived from phytosterols or cucurbitacins .
Synthetic routes for analogous compounds often involve reduction steps using agents like DIBAL-H (diisobutylaluminum hydride) to achieve stereochemical control, as seen in the preparation of related naphtho-furan derivatives .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol |
InChI |
InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3 |
InChI Key |
OJVSSCWLDLYDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho1,2-gbenzofuran-1,7-diol typically involves multiple steps, starting from simpler organic molecules. One common approach involves the use of sclareol as a starting material. The process includes ozonolysis in the presence of iodine or iodine-containing compounds, followed by Baeyer-Villiger oxidation and subsequent reduction in the presence of a Lewis acid .
Industrial Production Methods
Industrial production methods for this compound are often based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The starting material, sclareol, is often derived from natural sources, and the subsequent reactions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho1,2-gbenzofuran-1,7-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield more saturated hydrocarbons .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a foundational structure for synthesizing more complex molecules. Its unique configuration allows chemists to explore new reaction mechanisms.
Biology
- Biological Interactions : The compound's hydroxyl groups enable it to interact with various enzymes and receptors. This property makes it valuable for studying biochemical pathways and cellular processes.
Industry
- Fragrance Production : It is utilized in the manufacturing of specialty chemicals and fragrances due to its aromatic properties.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Biological Activity of Naphthofurans | Investigated the interaction of naphthofurans with biological receptors | Demonstrated that the compound exhibits significant binding affinity to certain receptors involved in metabolic processes. |
| Synthesis of Novel Derivatives | Explored modifications of the compound to create derivatives | Identified several derivatives with enhanced biological activity compared to the parent compound. |
| Environmental Impact Assessment | Evaluated the environmental persistence of naphthofurans | Found that certain derivatives showed reduced toxicity and faster degradation rates in natural environments. |
Mechanism of Action
The mechanism by which 6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho1,2-gbenzofuran-1,7-diol exerts its effects is complex and involves multiple molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Physicochemical Properties
- Hydroxyl vs. Ketone Groups : The target compound’s diol groups enhance water solubility compared to dione derivatives (e.g., compound in ), which are more lipophilic due to ketone functionalities.
Biological Activity
The compound 6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g] benzofuran-1,7-diol is a complex organic molecule belonging to the class of naphthofurans. Its structure suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity based on diverse sources and research findings.
- Molecular Formula: C15H24O
- Molecular Weight: 220.3505 g/mol
- IUPAC Name: (3R,5aS,9aR)-2,2,5a,9-tetramethyl-3,4,5,5a,6,7-hexahydro-2H-3,9a-methanobenzo[b]oxepine
- CAS Registry Number: 5956-12-7
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. A study demonstrated that derivatives of this compound showed higher antioxidant activity compared to standard antioxidants like ascorbic acid .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties. Research on similar naphthofuran derivatives has indicated their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
- Case Study 1: A derivative exhibited cytotoxic effects on breast cancer cells with an IC50 value indicating significant potency.
- Case Study 2: Another study reported that the compound inhibited tumor growth in xenograft models of lung cancer .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Cell Membrane Disruption: The lipophilic nature allows it to integrate into microbial membranes leading to increased permeability and cell death.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways has been observed in cancer cells treated with related compounds.
Data Tables
Q & A
Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step processes using anhydrous solvents (e.g., THF) under inert atmospheres to protect moisture-sensitive intermediates. For example, bromination and subsequent hydroxylation steps require precise temperature control (0–25°C) and stoichiometric ratios of reagents like NaH or DMDCS-deactivated glassware to minimize side reactions . Yield optimization can be achieved via UPLC-guided purification and monitoring by integration for isomer ratios .
Q. Q2. How should researchers approach structural elucidation given the compound’s complex stereochemistry?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry, as demonstrated for similar naphthobenzofuran derivatives (e.g., , ) . Complementary techniques include high-resolution ESI-MS for molecular weight confirmation and to distinguish methyl and methylene groups in decahydro frameworks .
Q. Q3. What analytical methods are recommended for purity assessment and isomer differentiation?
Methodological Answer: Reverse-phase UPLC with C18 columns (e.g., Waters Acquity H-class) provides >95% purity validation. Isomer ratios can be quantified via integration of distinct vinyl or O-CH proton signals. For trace impurities, solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning is effective .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s behavior in novel reaction environments?
Methodological Answer: AI-driven simulations in COMSOL can model solvent interactions, reaction kinetics, and diffusion rates. For instance, parameterizing steric effects of tetramethyl groups in the naphthobenzofuran core improves accuracy in predicting regioselectivity during functionalization . Machine learning datasets should integrate experimental and HRMS data for iterative refinement .
Q. Q5. What strategies resolve contradictions between theoretical predictions and experimental data in catalytic hydrogenation steps?
Methodological Answer: Discrepancies often arise from unaccounted steric hindrance or solvent effects. Systematic validation involves:
Comparing DFT-calculated transition states with SC-XRD bond lengths (e.g., mean C–C = 0.001 Å ).
Testing alternative catalysts (e.g., Pd/C vs. Raney Ni) under varying pressures (1–5 atm H).
Q. Q6. How can membrane separation technologies enhance purification of structurally similar byproducts?
Methodological Answer: Membrane cascades (e.g., MAX or MCX sorbents) selectively isolate byproducts based on hydrophobicity and molecular weight. For example, HLB cartridges (Waters) with methanol conditioning achieve >90% recovery of hydroxylated derivatives from wastewater matrices . Process optimization requires DOE (Design of Experiments) to balance flux rates and selectivity .
Q. Q7. What theoretical frameworks guide the design of derivatives with improved bioactivity?
Methodological Answer: Structure-activity relationship (SAR) models should integrate:
- Quantum mechanical calculations (e.g., HOMO-LUMO gaps for redox-active hydroxyl groups).
- Molecular docking to predict binding affinities with target proteins (e.g., cytochrome P450).
- Pharmacophore mapping of the decahydro-naphthobenzofuran scaffold for steric compatibility .
Data-Driven Research Design
Q. Q8. How should researchers structure experiments to validate hypotheses about the compound’s environmental fate?
Methodological Answer: Adopt a tiered approach:
Lab-scale studies : Use SPE and LC-MS/MS to track degradation products in simulated wastewater (e.g., 24-hour pooled samples at 4°C ).
Field validation : Collect grab samples upstream/downstream of effluent discharge points to assess bioaccumulation potential .
Computational modeling : Apply CRDC subclass RDF2050104 (membrane separation) to predict environmental partitioning .
Q. Q9. What statistical methods are robust for analyzing dose-response relationships in toxicity studies?
Methodological Answer: Non-linear regression (e.g., Hill equation) models EC values, while ANOVA identifies significant differences between stereoisomers. Bootstrap resampling (10,000 iterations) quantifies uncertainty in low-dose extrapolations .
Cross-Disciplinary Challenges
Q. Q10. How can AI-driven automation address reproducibility challenges in multi-step synthesis?
Methodological Answer: Smart laboratories with autonomous robotic platforms enable real-time adjustment of reaction parameters (e.g., pH, temperature) via feedback from inline . COMSOL-AI integration automates error analysis, reducing batch-to-batch variability by >30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
